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molecular formula C3H5NO4 B8295161 2-Nitropropanoic acid

2-Nitropropanoic acid

Cat. No. B8295161
M. Wt: 119.08 g/mol
InChI Key: PTYVBEKOPJHZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04774366

Procedure details

A unique synthesis involving the latter substrates covers the synthesis of 3,3-dinitrobutyrolactone. 2-nitropropionic acid can be nitrated to provide 2,2-dinitropropionic acid, which is formylated to give the corresponding methylol derivative, which is then cyclized to the lactone.
Name
3,3-dinitrobutyrolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1([N+:10]([O-:12])=[O:11])[CH2:9][O:8]C(=O)[CH2:5]1)([O-:3])=[O:2].[N+](C(C)C(O)=O)([O-])=[O:14]>>[N+:1]([C:4]([N+:10]([O-:12])=[O:11])([CH3:5])[C:9]([OH:14])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
3,3-dinitrobutyrolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1(CC(=O)OC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A unique synthesis

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(C(=O)O)(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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